![molecular formula C6H9NO2 B2741543 1-Methylpiperidine-2,5-dione CAS No. 408309-25-1](/img/structure/B2741543.png)
1-Methylpiperidine-2,5-dione
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Overview
Description
1-Methylpiperidine-2,5-dione is a chemical compound with the molecular formula C6H9NO2 . It is used in research and not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-Methylpiperidine-2,5-dione, has been a subject of interest in the scientific community . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Methylpiperidine-2,5-dione consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
- Piperidine Derivatives : The piperidine nucleus is a crucial building block for drug design. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives appear in over twenty classes of pharmaceuticals and alkaloids.
- Biological Activity : Piperidine-containing compounds exhibit diverse biological activities. They are investigated for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Drug Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-methylpiperidine-2,5-dione, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Piperidines, including 1-Methylpiperidine-2,5-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-methylpiperidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-5(8)2-3-6(7)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFOYQRKATOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-2,5-dione | |
CAS RN |
408309-25-1 |
Source
|
Record name | 1-methylpiperidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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